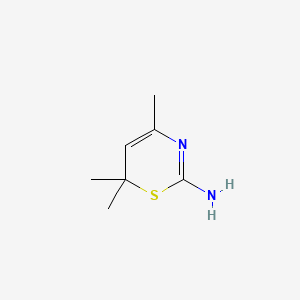

4,6,6-trimethyl-6H-1,3-thiazin-2-amine

説明

Significance of Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of contemporary chemical research. rroij.com Their prevalence is particularly notable in medicinal chemistry, where it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic system. nih.gov The inclusion of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.gov

This structural and functional diversity allows medicinal chemists to design molecules that can interact with high specificity and affinity with biological targets such as enzymes and receptors. rroij.com Consequently, heterocyclic scaffolds are integral to the development of a vast range of pharmaceuticals, from antibiotics like penicillin (containing a β-lactam ring) to antiviral drugs such as acyclovir (B1169) (featuring a purine (B94841) ring). reachemchemicals.com Their versatility makes them indispensable tools for creating novel therapeutic agents and optimizing the properties of existing drugs. rroij.comnih.gov

Overview of 1,3-Thiazines as a Privileged Scaffold in Medicinal Chemistry Research

Within the broad family of heterocycles, the 1,3-thiazine scaffold is recognized as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple biological targets, leading to a wide spectrum of pharmacological activities. researchgate.netnih.gov The 1,3-thiazine ring, a six-membered heterocycle with nitrogen and sulfur separated by a carbon atom, is a key structural motif in numerous biologically active compounds. pharmacophorejournal.com

Research has demonstrated that derivatives of 1,3-thiazine exhibit a remarkable array of therapeutic properties. researchgate.netsaudijournals.com The presence of this scaffold is a crucial feature in some of the most important classes of antibiotics, namely cephalosporins. nih.gov Beyond their antimicrobial potential, 1,3-thiazine derivatives have been investigated for a multitude of other medicinal applications. researchgate.net The multifaceted potential of this scaffold continues to drive significant research into the synthesis and biological evaluation of novel 1,3-thiazine derivatives. pharmacophorejournal.com

Table 2: Investigated Biological Activities of the 1,3-Thiazine Scaffold

| Biological Activity | Description |

| Antimicrobial | Activity against various strains of bacteria and fungi. The core moiety is found in cephalosporin (B10832234) antibiotics. nih.govactascientific.com |

| Anti-inflammatory | Certain derivatives have shown the ability to reduce inflammation. researchgate.net |

| Anticancer | Investigated for cytotoxic potential against various cancer cell lines. researchgate.net |

| Antiviral | Some derivatives have been tested for activity against viruses like Herpes simplex virus type 1 (HSV-1). saudijournals.com |

| Neuroprotective | Spiro-derivatives have been synthesized and studied for their potential to block glutamate-induced calcium ion uptake in brain cells. researchgate.net |

| Anticonvulsant | Certain 1,3-thiazine derivatives have demonstrated anticonvulsant activity in preclinical models. saudijournals.com |

| Antitubercular | Some analogues have shown inhibitory activity against mycobacterium species. nih.gov |

Research Trajectory and Academic Interest in 4,6,6-trimethyl-6H-1,3-thiazin-2-amine within 1,3-Thiazine Chemistry

Despite the extensive research into the 1,3-thiazine class as a whole, specific academic interest and published research on this compound are limited. The available information primarily consists of its listing in chemical supplier catalogs and compound databases. sigmaaldrich.com

Notably, some suppliers categorize this compound as a product for "early discovery researchers as part of a collection of rare and unique chemicals," for which comprehensive analytical data is not routinely collected. sigmaaldrich.com This suggests that its primary role in the scientific community is likely as a building block for the synthesis of more complex molecules or as a compound included in high-throughput screening libraries for initial discovery efforts rather than being a focus of dedicated, in-depth investigation itself.

Structure

3D Structure

特性

IUPAC Name |

4,6,6-trimethyl-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5-4-7(2,3)10-6(8)9-5/h4H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXILDALAUEEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(SC(=N1)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276792 | |

| Record name | 4,6,6-trimethyl-6H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2953-81-3 | |

| Record name | 4,6,6-trimethyl-6H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6,6 Trimethyl 6h 1,3 Thiazin 2 Amine and Its Structural Analogs

Foundational Synthetic Routes

Traditional methods for constructing the 2-amino-1,3-thiazine core often rely on well-established chemical transformations, including cyclization of linear precursors, multicomponent reactions, and condensation pathways.

The formation of the 1,3-thiazine ring is frequently achieved through the intramolecular cyclization of appropriately functionalized precursors. A common strategy involves the reaction of compounds containing a thiourea (B124793) moiety with suitable electrophiles. For instance, thiourea derivatives containing a butynyl group can undergo gold-catalyzed intramolecular cyclization to form 1,3-thiazine derivatives in excellent yields. acs.org This process involves the nucleophilic attack of the sulfur atom onto the alkyne, facilitated by the gold catalyst, followed by protodeauration to yield the final heterocyclic product. acs.org

Another approach utilizes the cyclization of acyl thioureas that contain an α,β-unsaturated acid fragment. nih.gov For example, the reaction of acryloyl chloride with N-substituted thioureas can directly yield hydrochlorides of 3-substituted-1,3-thiazinan-4-ones. nih.gov Similarly, perfluoro(3-isothiocyanato-2-methyl-2-pentene) reacts with various N-nucleophiles to form 1,1-disubstituted 3-(3,3,3-trifluoro-1-pentafluoroethyl-2-trifluoromethylpropylidene)thioureas. These thiourea derivatives can then undergo base-mediated intramolecular cyclization to yield 2-dialkylamino-6H-1,3-thiazines. researchgate.net

The versatility of this approach is demonstrated in the synthesis of various substituted 1,3-thiazinane (B8806883) derivatives. For example, β-hydroxy thioureas, generated in situ from the reaction of 3-arylamino-1-ferrocenylpropan-1-ols and phenyl isothiocyanate under ultrasound irradiation, can be cyclized in an acidic medium to produce 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines. nih.gov

Table 1: Examples of Cyclization Reactions for 1,3-Thiazine Synthesis

| Precursor Type | Reagents/Catalyst | Product Type | Yield (%) |

|---|---|---|---|

| Butynyl-thiourea | Gold Catalyst | 1,3-Thiazine | Excellent |

| N-acryloylthioureas | Heat | 2-Imino-1,3-thiazinan-4-one | Not specified |

| Perfluorinated thiourea | Base (K₂CO₃ or Et₃N) | 2-Dialkylamino-6H-1,3-thiazine | Not specified |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. nih.gov Several MCRs have been developed for the synthesis of thiazine (B8601807) derivatives.

A notable example is a three-component reaction that provides access to 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones. This method involves the reaction of β-chlorovinyl aldehydes with primary amines and carbon disulfide under mild conditions. rsc.org The proposed mechanism involves the initial formation of a dithiocarbamate, which then undergoes a nucleophilic attack on the aldehyde and subsequent ring closure. rsc.org

Another MCR strategy involves the reaction of isocyanides, dialkyl acetylenedicarboxylates, and 2-amino-4H-1,3-thiazin-4-one derivatives. This one-pot, three-component reaction proceeds efficiently to produce novel dihydropyrimido-thiazine-6,7-dicarboxylates in good yields (76–85%). mdpi.comnih.gov The presence of an acidic proton on the thiazine precursor is crucial for the reaction to proceed readily. nih.gov

One-pot syntheses, closely related to MCRs, streamline synthetic processes by reducing the need for isolating intermediates, thereby saving time and resources. An efficient one-pot, multicomponent condensation reaction has been demonstrated for the synthesis of 1,3-thiazine derivatives using aldehydes, bromovinyl compounds, and thiourea. researchgate.net This method offers good to excellent product yields and showcases the utility of combining multiple reaction steps in a single vessel. researchgate.net

Similarly, a one-pot, three-component method for synthesizing thiazine-dicarboxylates from an isocyanide, dialkyl acetylenedicarboxylate, and 2-amino-4H-1,3-thiazin-4-one derivatives has been reported, highlighting the efficiency of these strategies. mdpi.comnih.gov The development of such protocols is crucial for the rapid assembly of complex heterocyclic scaffolds from simple and readily available starting materials. researchgate.net

A widely used and versatile method for synthesizing 2-amino-1,3-thiazine derivatives is the condensation-cyclization reaction between α,β-unsaturated ketones (chalcones) and thiourea. pharmacophorejournal.comjetir.org Chalcones, which are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone, serve as key precursors. jetir.orgechemcom.comnih.gov

The subsequent reaction of the chalcone (B49325) with thiourea in a basic medium, often ethanolic sodium or potassium hydroxide, leads to the formation of the 1,3-thiazine ring. echemcom.comresearchgate.net This reaction proceeds through a Michael addition of thiourea to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the final 2-amino-1,3-thiazine derivative. This pathway has been successfully employed to create a wide array of substituted thiazines by varying the substituents on the initial aldehyde and ketone used to form the chalcone. actascientific.com

Table 2: Synthesis of 2-Amino-1,3-Thiazines from Chalcones and Thiourea

| Chalcone Precursor | Reaction Conditions | Product |

|---|---|---|

| Aromatic/Heterocyclic Chalcones | Thiourea, Ethanolic NaOH/KOH | Substituted 2-Amino-1,3-Thiazines |

| Azo dye-containing Chalcone | Thiourea, Ethanolic KOH | Azo dye-functionalized Thiazine |

Green Chemistry and Advanced Synthetic Protocols

In line with the principles of green chemistry, modern synthetic methods aim to reduce environmental impact by using less hazardous substances and more energy-efficient processes. Microwave-assisted synthesis represents a significant advancement in this area.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. jusst.orgnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiazole (B1198619) and thiazine derivatives. jusst.orgnih.gov

For instance, a microwave-assisted, one-pot, three-component synthesis of novel thiazolyl-pyridazinediones has been developed, demonstrating the efficiency of this technology in complex heterocycle formation. mdpi.com The reaction of substituted ketones, thiourea, and iodine under microwave irradiation (170 W for 5-15 minutes) provides the desired 2-aminothiazole (B372263) products in good yield and high purity. jusst.org While this example focuses on the five-membered thiazole ring, the underlying principles of accelerated reaction kinetics under microwave conditions are directly applicable to the synthesis of the six-membered 1,3-thiazine ring. The application of microwave energy can effectively drive the cyclization and condensation reactions discussed in previous sections, offering a more sustainable and efficient alternative to traditional heating. nih.gov

Solid-Phase Organic Synthesis (SPOS) for Library Generation

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for generating libraries of 1,3-thiazine derivatives, facilitating high-throughput screening for drug discovery. This methodology involves attaching a starting material to a solid support, such as a polymer resin, and carrying out a sequence of reactions. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration.

A common strategy for the solid-phase synthesis of 2-amino-1,3-thiazine scaffolds involves a multi-step sequence. For instance, a resin-bound β-ketoester can be subjected to a Knoevenagel condensation with an aldehyde, followed by a cyclocondensation reaction with thiourea to form the desired thiazine ring. The final product is then cleaved from the solid support for purification and characterization. This approach allows for the introduction of diversity at various points in the molecular structure by using different building blocks in each step. nih.gov

Kinetic studies of the ring-closure reaction on the solid support have shown that reaction rates can be influenced by the substituents on the starting materials and the reaction conditions, such as temperature. For example, the conversion rates for the thiazine formation can vary significantly depending on the nature of the substituents at different positions of the scaffold.

Table 1: Illustrative Kinetic Data for Solid-Phase Thiazine Synthesis

| Entry | Substituent (R1) | Substituent (R2) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | Methyl | 4-Methylphenyl | 70 | 5 | ~85 |

| 2 | Methyl | 3,4-Difluorophenyl | 70 | 5 | ~75 |

Note: This table is generated based on representative data for analogous solid-phase syntheses of 1,3-thiazine derivatives to illustrate kinetic trends.

Combinatorial Chemistry Methodologies (e.g., Polymer-Supported Reagents, Catch-and-Release)

Combinatorial chemistry provides a robust framework for the rapid synthesis of large, diverse libraries of compounds, and methodologies utilizing polymer-supported reagents are particularly advantageous for the synthesis of 1,3-thiazines. units.itmdpi.org These techniques combine the benefits of solid-phase synthesis, such as ease of purification, with the advantages of solution-phase chemistry, including straightforward reaction monitoring. mdpi.org

One notable strategy is the "catch-and-release" method, which employs a polymer resin with a dual function. units.it For the generation of 1,3-thiazine libraries, a resin-bound sulfonic acid can act as both a catalyst for the cyclocondensation step and a scavenger that selectively binds the basic thiazine product. units.itresearchgate.net

In this approach, a multi-component reaction between a β-ketoester, an aldehyde, and a thiourea derivative is promoted by the acidic resin. The resulting 1,3-thiazine, being the most basic compound in the mixture, is captured by the sulfonic acid resin, likely through the formation of a tight ion pair. units.it Excess reagents and non-basic impurities are then washed away. The purified product is subsequently released from the resin by treatment with a stronger base, such as triethylamine, in a suitable solvent. units.it This one-pot, in situ synthesis and purification protocol is highly efficient, offering excellent yields and purities for the generated library of 1,3-thiazine analogs. units.it

Development of Environmentally Benign Synthetic Protocols

Increasing emphasis on sustainable chemistry has driven the development of environmentally benign or "green" synthetic protocols for 1,3-thiazine derivatives. nih.gov These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Key green synthetic strategies for thiazines include:

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to accelerate the synthesis of 1,3-thiazines. nih.govresearchgate.net This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. For example, the cyclization of chalcones with thiourea can be efficiently achieved under microwave conditions. nih.gov

Phase-Transfer Catalysis (PTC): An operationally simple and environmentally friendly approach utilizes phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) in a biphasic solvent system (e.g., dichloromethane-water). rasayanjournal.co.in This method allows reactants in different phases to interact, enhancing reaction rates under mild conditions and reducing the need for harsh organic solvents. rasayanjournal.co.in

Use of Natural Catalysts and Solvents: Innovative green approaches have explored the use of natural, biodegradable catalysts and solvents. For instance, the synthesis of certain 1,3-thiazine derivatives has been demonstrated using lemon juice, which acts as a natural acidic catalyst, under microwave irradiation. researchgate.net

These green protocols not only offer environmental benefits but also align with the principles of efficiency and atom economy in modern organic synthesis. nih.govrasayanjournal.co.in

Mechanistic Elucidation of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine Formation

The formation of this compound typically proceeds through the acid- or base-catalyzed reaction of mesityl oxide (4-methyl-3-penten-2-one), an α,β-unsaturated ketone, with thiourea. The plausible reaction mechanism involves a sequence of nucleophilic addition and intramolecular cyclization steps.

The proposed mechanism is as follows:

Michael Addition: The reaction initiates with a conjugate (Michael) addition. The sulfur atom of thiourea, acting as a soft nucleophile, attacks the β-carbon of the α,β-unsaturated system of mesityl oxide. This step can be catalyzed by either acid (protonation of the carbonyl oxygen) or base (deprotonation of thiourea to form a more potent nucleophile). This addition forms a keto-thiourea intermediate.

Intramolecular Cyclization: Following the Michael addition, an intramolecular nucleophilic attack occurs. One of the nitrogen atoms of the thiourea moiety attacks the electrophilic carbonyl carbon of the ketone group within the same intermediate. This leads to the formation of a six-membered heterocyclic ring intermediate.

Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate. This acid- or base-catalyzed dehydration step results in the formation of a double bond within the ring, yielding the stable 6H-1,3-thiazin-2-amine structure.

This mechanistic pathway is consistent with established reactions for the formation of related 1,3-thiazinane and 1,3-thiazine derivatives from α,β-unsaturated carbonyl compounds and thiourea analogs. nih.govsemanticscholar.org

Optimization of Reaction Parameters for Yield and Purity of this compound

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time. While specific optimization data for the named compound is limited in readily available literature, general principles can be drawn from studies on analogous 1,3-thiazine syntheses.

Catalyst: Both acid and base catalysts can be employed. The choice of catalyst can significantly influence reaction rate and selectivity. For related syntheses, screening various catalysts is a common optimization step. For example, in gold-catalyzed thiazine formation, different gold complexes and other metal catalysts were tested to identify the most efficient one.

Solvent: The polarity and boiling point of the solvent can affect reactant solubility and reaction kinetics. Solvents ranging from polar protic (e.g., ethanol) to aprotic (e.g., dioxane, DMF) have been used for thiazine synthesis. units.itderpharmachemica.com Optimization involves screening a panel of solvents to find the one that provides the best balance of yield and purity.

Temperature: Reaction temperature directly impacts the rate of reaction. While higher temperatures can accelerate the reaction, they may also lead to the formation of unwanted byproducts. For solid-phase syntheses, temperatures are often optimized to ensure complete conversion without degrading the resin or the product.

Reaction Time: Monitoring the reaction over time (e.g., by TLC or LC-MS) is essential to determine the point of maximum product formation and to avoid potential degradation of the product with prolonged reaction times.

Table 2: Example of Catalyst Screening for a General 1,3-Thiazine Synthesis

| Entry | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Gold(I) Chloride | Dichloromethane | Room Temp. | 85 |

| 2 | Gold(III) Chloride | Dichloromethane | Room Temp. | 70 |

| 3 | Silver Triflate | Dichloromethane | Room Temp. | <10 |

Note: This table is a representative example based on catalyst optimization studies for analogous gold-catalyzed 1,3-thiazine syntheses and is intended to illustrate the optimization process.

By systematically varying these parameters, a robust and efficient protocol for the synthesis of this compound can be established.

Chemical Reactivity and Derivatization Strategies for the 4,6,6 Trimethyl 6h 1,3 Thiazin 2 Amine Scaffold

Oxidative Transformations of the Thiazine (B8601807) Ring System

The sulfur atom in the 1,3-thiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. These transformations can significantly alter the electronic and steric properties of the molecule, potentially influencing its biological activity.

Table 1: Potential Oxidizing Agents for Thiazine Ring Oxidation

| Oxidizing Agent | Potential Product | Reference for Analogy |

| Potassium Permanganate (B83412) (KMnO4) | 4,6,6-trimethyl-6H-1,3-thiazin-2-amine 1,1-dioxide | nih.govsemanticscholar.org |

| Hydrogen Peroxide (H2O2) | This compound 1-oxide or 1,1-dioxide | nih.gov |

| Meta-chloroperoxybenzoic acid (m-CPBA) | This compound 1-oxide or 1,1-dioxide | General oxidation knowledge |

Reductive Modifications Leading to Related Heterocyclic Derivatives (e.g., Thiazolidines)

Reduction of the 6H-1,3-thiazine ring in this compound would lead to the formation of the corresponding saturated tetrahydro-1,3-thiazine (thiazinane) derivative. Such transformations can be achieved using various reducing agents, which would saturate the endocyclic double bond.

Direct evidence for the reduction of this compound is not prominent in published research. However, the synthesis of thiazolidine (B150603) derivatives, which are five-membered rings, typically involves condensation reactions rather than the reduction of six-membered thiazines organic-chemistry.orgwikipedia.orgnih.gov. The conversion of a 1,3-thiazine to a thiazolidine would necessitate a ring contraction, a complex transformation not typically achieved through simple reduction. Standard reduction methods would likely yield the corresponding 4,6,6-trimethyl-tetrahydro-1,3-thiazin-2-amine.

Table 2: Potential Reducing Agents for Thiazine Ring Reduction

| Reducing Agent | Potential Product |

| Sodium borohydride (B1222165) (NaBH4) | 4,6,6-trimethyl-tetrahydro-1,3-thiazin-2-amine |

| Catalytic Hydrogenation (e.g., H2/Pd) | 4,6,6-trimethyl-tetrahydro-1,3-thiazin-2-amine |

Nucleophilic Substitution Reactions at the Amino Group

The exocyclic amino group at the 2-position of the this compound scaffold is a key site for derivatization. Its nucleophilic character allows for a variety of reactions, including acylation, alkylation, and condensation with electrophiles.

Research on the reactivity of the amino group in closely related 2-aminothiazoles and 2-amino-2-thiazolines provides valuable insights. The amino group in these systems can readily undergo acylation with acid chlorides or anhydrides to form the corresponding amides nih.gov. Furthermore, reactions with isocyanates and isothiocyanates can yield urea (B33335) and thiourea (B124793) derivatives, respectively nih.govfigshare.comnih.gov. The regioselectivity of these reactions is an important consideration, as alkylation and acylation can potentially occur at either the exocyclic or the endocyclic nitrogen atom. In many 2-amino-thiazoline systems, the reaction with isocyanates and isothiocyanates has been shown to occur preferentially at the endocyclic nitrogen figshare.comnih.gov.

Table 3: Representative Nucleophilic Substitution Reactions at the Amino Group

| Reagent | Product Type | Reference for Analogy |

| Acetyl chloride | N-(4,6,6-trimethyl-6H-1,3-thiazin-2-yl)acetamide | nih.gov |

| Phenyl isocyanate | 1-phenyl-3-(4,6,6-trimethyl-6H-1,3-thiazin-2-yl)urea | nih.govfigshare.comnih.gov |

| Phenyl isothiocyanate | 1-phenyl-3-(4,6,6-trimethyl-6H-1,3-thiazin-2-yl)thiourea | nih.govfigshare.comnih.gov |

| Alkyl halides (e.g., Methyl iodide) | N-alkylated or endocyclic N-alkylated derivatives | mdpi.comresearchgate.net |

Other Functional Group Interconversions and Strategic Scaffold Modifications

Beyond the primary reaction types, the this compound scaffold can potentially undergo other transformations to introduce further chemical diversity. These can include modifications to the methyl groups or reactions involving the double bond within the thiazine ring.

While specific examples for the target molecule are scarce, general principles of heterocyclic chemistry suggest several possibilities. For instance, the methyl group at the 4-position is adjacent to a double bond and may be susceptible to reactions such as allylic halogenation under specific conditions, which would introduce a handle for further functionalization. Additionally, the entire 1,3-thiazine ring system can be constructed through various synthetic routes, often involving multicomponent reactions, which allow for the introduction of diverse substituents from the outset pharmacophorejournal.comnih.govmdpi.comnih.gov. Ring transformation reactions, where the thiazine ring is converted into another heterocyclic system, are also a possibility, although these are often complex and dependent on specific reaction conditions and the substitution pattern of the starting material pharmacophorejournal.com.

Spectroscopic and Computational Characterization of 4,6,6 Trimethyl 6h 1,3 Thiazin 2 Amine and Derived Analogs

Advanced Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. Studies have revealed that this compound exhibits tautomerism, with the predominant form in solution being the 5,6-dihydro-4H-1,3-thiazine tautomer. This is in contrast to its solid-state structure.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| C(6)-CH₃ (gem-dimethyl) | ~1.2-1.4 | Singlet | Two equivalent methyl groups at the C6 position. |

| C(4)-CH₃ | ~1.9-2.1 | Singlet | Methyl group attached to the C=C double bond. |

| C(5)-H₂ | ~2.3-2.5 | Singlet or Multiplet | Methylene (B1212753) protons in the thiazine (B8601807) ring. |

| C(5)-H | ~4.8-5.0 | Singlet or Multiplet | Vinyl proton. |

| NH₂ | Broad signal, variable | Singlet (broad) | Chemical shift is dependent on solvent and concentration. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound would be expected to show seven distinct carbon signals, corresponding to the molecular formula C₇H₁₂N₂S.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C(6)-C H₃ (gem-dimethyl) | ~25-30 |

| C (4)-CH₃ | ~20-25 |

| C (5) | ~40-50 |

| C (6) | ~55-65 |

| C (4) | ~100-110 |

| C (2) (C=N) | ~155-165 |

| C (6) (quaternary) | ~70-80 |

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to confirm the assignments made from 1D NMR. COSY experiments would reveal couplings between protons, for instance, between the methylene protons and adjacent protons. HMBC would show correlations between protons and carbons over two or three bonds, confirming the connectivity of the molecular framework.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would display absorption bands corresponding to N-H, C-H, C=N, and C=C bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400 - 3200 | Medium, often broad |

| C-H Stretch (sp³ CH₃, CH₂) | 2980 - 2850 | Strong |

| C=N Stretch (imine/amidine) | 1680 - 1620 | Medium to Strong |

| C=C Stretch | 1650 - 1600 | Medium |

| N-H Bend (amine) | 1640 - 1560 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₁₂N₂S), the expected molecular weight is approximately 156.25 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z 156. The fragmentation pattern would be characteristic of the thiazine ring structure. Predicted data for the monohydrochloride salt shows a prominent [M+H]⁺ peak at m/z 157.07939. uni.lu

Expected Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A peak at m/z 141, resulting from the cleavage of one of the gem-dimethyl groups.

Retro-Diels-Alder reaction: Cleavage of the thiazine ring could lead to characteristic fragment ions.

Loss of the amino group (•NH₂): A peak at m/z 140.

| m/z | Possible Fragment |

| 156 | [M]⁺˙ (Molecular Ion) |

| 141 | [M - CH₃]⁺ |

| 125 | Further fragmentation |

| 112 | Further fragmentation |

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to confirm the empirical and molecular formula. For C₇H₁₂N₂S, the theoretical elemental composition can be calculated.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 53.81 |

| Hydrogen (H) | 7.74 |

| Nitrogen (N) | 17.93 |

| Sulfur (S) | 20.52 |

X-ray crystallography has provided definitive structural information for this compound in the solid state. These studies reveal that the compound crystallizes in the 1,3-thiazinane (B8806883) tautomeric form, which differs from the form observed in solution.

The thiazine ring adopts an envelope conformation. The crystal structure is stabilized by intermolecular hydrogen bonding, with molecules forming dimers through N-H···N hydrogen bonds. The distance for this hydrogen bond has been measured at 2.012 Å. Additionally, hydrogen bonds between the sulfur atoms and N-H groups of adjacent molecules create a three-dimensional network.

| Structural Parameter | Value (Å) |

| N-C distance (single bond character) | 1.451(4) |

| N-C distance (partial double bond character) | 1.348(3) |

| C=N imine bond length | 1.285(3) |

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been employed to complement experimental data and provide deeper insights into the electronic structure, stability, and reactivity of this compound and related thiazine derivatives.

DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d,p), have been used to optimize the molecular geometry. The calculated bond lengths and angles show good agreement with experimental values obtained from X-ray crystallography, with deviations typically less than 0.03 Å for bond lengths and 3 degrees for bond angles.

Computational studies are also crucial for understanding the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the electronic transitions and reactivity. The calculated HOMO-LUMO gap provides an indication of the molecule's stability. For thiazine derivatives, these calculations help in identifying the most probable sites for nucleophilic and electrophilic attack.

Furthermore, theoretical calculations have been used to predict spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate NMR chemical shifts, which have shown a high correlation with experimental data, aiding in the confirmation of structural assignments. Time-dependent DFT (TD-DFT) calculations have been used to predict the electronic absorption spectra (UV-Vis), and the calculated absorption maximum for this compound at 250 nm matches the experimental observation.

| Computational Method | Parameter Investigated | Significance |

| DFT (e.g., B3LYP/6-31G(d,p)) | Molecular Geometry | Corroboration of X-ray diffraction data. |

| DFT | HOMO/LUMO Energies | Insights into electronic transitions and reactivity. |

| GIAO | NMR Chemical Shifts | Validation of experimental NMR assignments. |

| TD-DFT | UV-Vis Absorption Spectra | Prediction and interpretation of electronic spectra. |

Molecular Modeling for Structure Prediction and Conformation

Molecular modeling, in conjunction with experimental techniques like X-ray crystallography, offers a powerful approach to understanding the three-dimensional structure of this compound.

Crystallographic studies have been pivotal in elucidating the solid-state structure of this compound. These studies reveal that the compound crystallizes with two independent molecules in the asymmetric unit. researchgate.net A significant finding from this analysis is the conformation of the thiazine ring, which adopts an envelope conformation. researchgate.net This conformation is defined by specific puckering parameters that describe the three-dimensional shape of the ring.

Furthermore, X-ray analysis has provided precise measurements of bond distances within the molecule. For instance, the nitrogen-carbon bond lengths in the thiazine ring are 1.451(4) Å and 1.348(3) Å, indicating distinct single and partial double bond characteristics. researchgate.net The exocyclic carbon-nitrogen imine bond has a length of 1.285(3) Å. researchgate.net These bond lengths are crucial in confirming the tautomeric form present in the crystalline state. Intermolecular forces, particularly hydrogen bonding, play a significant role in the crystal packing. The molecules form dimers through nitrogen-hydrogen···nitrogen hydrogen bonds with a distance of 2.012 Å. researchgate.net Additionally, hydrogen bonds between sulfur atoms and nitrogen-hydrogen groups of adjacent molecules contribute to a stable three-dimensional network. researchgate.net

It is important to note the existence of tautomerism in this class of compounds. For some 1,3-thiazine derivatives, it has been observed that the 1,3-thiazinane isomer is present in the crystal state, while the 5,6-dihydro-4H-1,3-thiazine tautomer is the sole isomer in solution. acs.orgnih.gov This highlights the influence of the physical state on the preferred molecular structure.

Computational molecular modeling, often employing Density Functional Theory (DFT), is used to predict the geometry of 1,3-thiazine derivatives in the gas phase or in solution, complementing the solid-state data from crystallography. researchgate.netnih.gov These models are essential for understanding the molecule's behavior in different environments and for performing further computational analyses.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| Ring Conformation | Envelope | researchgate.net |

| N-C Bond Distance 1 | 1.451(4) Å | researchgate.net |

| N-C Bond Distance 2 | 1.348(3) Å | researchgate.net |

| C=N Imine Bond Distance | 1.285(3) Å | researchgate.net |

| N-H···N H-bond Distance | 2.012 Å | researchgate.net |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on DFT, are instrumental in probing the electronic structure and chemical reactivity of this compound and its analogs. These calculations provide insights into the distribution of electrons within the molecule and predict sites susceptible to electrophilic or nucleophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies lower reactivity. For a series of 1,3-thiazine derivatives, DFT calculations have been used to determine these and other electronic properties. researchgate.net

Global reactivity descriptors, such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of a molecule's reactivity. For instance, a lower chemical hardness suggests a "softer" and more reactive molecule. researchgate.net

Local reactivity can be assessed through the analysis of Fukui functions and the Molecular Electrostatic Potential (MEP). The Fukui functions help to identify the specific atoms within the molecule that are most likely to participate in nucleophilic or electrophilic reactions. researchgate.net The MEP map provides a visual representation of the charge distribution, with electron-rich regions (nucleophilic sites) typically shown in red and electron-poor regions (electrophilic sites) in blue. In studies of related thiazine derivatives, the nitrogen atoms of the thiazine ring are often identified as nucleophilic sites, while the sulfur atoms can act as electrophilic sites. researchgate.net

Table 2: Calculated Electronic Properties for Representative 1,3-Thiazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|---|

| Thz1 | -6.342 | -0.512 | 5.830 | 2.915 | 3.427 | 2.014 |

| Thz2 | -6.323 | -0.443 | 5.880 | 2.940 | 3.383 | 1.946 |

| Thz3 | -6.327 | -0.413 | 5.914 | 2.957 | 3.370 | 1.920 |

| Thz4 | -6.339 | -0.627 | 5.712 | 2.856 | 3.483 | 2.123 |

| Thz5 | -6.342 | -0.900 | 5.442 | 2.721 | 3.621 | 2.410 |

Data adapted from a theoretical study on a series of thiazine derivatives and may not be representative of this compound. researchgate.net

Conformational Analysis of the Thiazine Ring System

The six-membered 1,3-thiazine ring can, in principle, adopt several conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by this compound and its analogs is influenced by the nature and position of substituents on the ring.

As established by X-ray crystallography, the thiazine ring in this compound exists in an envelope conformation in the solid state. researchgate.net This conformation is characterized by five atoms of the ring being approximately coplanar, with the sixth atom out of the plane.

The presence of gem-dimethyl groups at the C6 position, as in the title compound, can significantly influence the conformational preferences of the ring. These bulky groups can introduce steric strain that may destabilize certain conformations. Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), combined with computational methods, are powerful tools for studying the conformational dynamics of such molecules in solution. researchgate.net

The amino group at the C2 position can exist in either an amino or an imino tautomeric form. It has been shown for 4,4,6-trimethyl-2-arylamino-5,6-dihydro-4H-1,3-thiazines that they exist predominantly in the amino form in both the crystalline state and in solution, as determined by IR, PMR, and UV spectroscopy. researchgate.net The equilibrium between these tautomers can also affect the conformational landscape of the thiazine ring.

Computational studies on related heterocyclic systems, such as 2-amino-2-thiazoline, have shown that the amino tautomer is generally more stable than the imino tautomer. researchgate.net Solvation can, however, shift the equilibrium towards the imino form. researchgate.net Such computational analyses can be extended to the this compound system to map out the potential energy surface and identify the most stable conformers and the energy barriers between them.

In Vitro Biological Activities and Molecular Interactions of 4,6,6 Trimethyl 6h 1,3 Thiazin 2 Amine Derivatives

Antimicrobial Activity Investigations (In Vitro)

The 1,3-thiazine nucleus is a key structural component in various compounds exhibiting significant antimicrobial potential. actascientific.compharmacophorejournal.com This heterocyclic system is integral to the structure of cephalosporin (B10832234) antibiotics, highlighting its importance in the development of antimicrobial agents. actascientific.comnih.gov Derivatives of 1,3-thiazin-2-amine have been synthesized and evaluated against a range of pathogenic bacteria and fungi, often showing considerable efficacy.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 1,3-thiazin-2-amine have shown broad-spectrum antibacterial action in vitro. nih.gov Studies on novel series of 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(aryl)thiazolidin-4-one derivatives demonstrated notable activity against both Gram-positive and Gram-negative bacteria. researchgate.netjapsonline.com The antibacterial efficacy was assessed using the disc diffusion method, with the zone of inhibition indicating the susceptibility of the bacterial strains to the compounds.

The results from one such study showed that derivatives with specific substitutions, such as 4-chloro and 2,4-dichloro on the phenyl ring, were particularly effective. For instance, against the Gram-positive bacterium Staphylococcus aureus, the 2,4-dichloro derivative produced a 21 mm zone of inhibition. Against the Gram-negative Escherichia coli, the 4-chloro derivative showed a 20 mm zone of inhibition. researchgate.netjapsonline.com

Table 1: In Vitro Antibacterial Activity of 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(aryl)thiazolidin-4-one Derivatives (Zone of Inhibition in mm)

Data sourced from studies on 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(aryl)thiazolidin-4-one derivatives. researchgate.netjapsonline.com

Antifungal Efficacy Against Pathogenic Fungal Species

The same series of 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(aryl)thiazolidin-4-one derivatives were also screened for their in vitro antifungal activity against pathogenic fungal species like Candida albicans and Aspergillus niger. researchgate.netjapsonline.com Several of these compounds exhibited good activity. The derivative featuring a 4-chloro substitution was found to be particularly potent against C. albicans, with a 20 mm zone of inhibition, while the 2,4-dichloro substituted compound showed an 18 mm zone of inhibition against A. niger. researchgate.netjapsonline.com Other studies have also confirmed the potential of 1,3-thiazine derivatives against various fungal strains. actascientific.comamazonaws.comnih.gov

Table 2: In Vitro Antifungal Activity of 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(aryl)thiazolidin-4-one Derivatives (Zone of Inhibition in mm)

Data sourced from studies on 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(aryl)thiazolidin-4-one derivatives. researchgate.netjapsonline.com

Antitubercular Activity Studies Against Mycobacterium tuberculosis

Several 1,3-thiazine derivatives have been identified as potential antitubercular agents. pharmacophorejournal.comnih.govresearchgate.netresearchgate.net A study focusing on 5,6-dihydro-4H-1,3-thiazine derivatives demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov Using the Alamar blue susceptibility assay, researchers identified three derivatives with high inhibitory activity at a concentration of 6.25 µg/ml. nih.gov The most active compound, 5-hydroxy-3-phenyl-4-aza-2-thiabicyclo[3.3.1]none-3-ene, exhibited 97% inhibition, suggesting that the 1,3-thiazine scaffold is a promising lead for the development of new antitubercular drugs. nih.gov

Antitumor and Anticancer Activity Profiling (In Vitro Cytotoxicity and Apoptosis Induction)

The thiazine (B8601807) heterocyclic system is a component of various molecules investigated for their antitumor properties. pharmacophorejournal.comamazonaws.comscholarsresearchlibrary.com While specific cytotoxicity data for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine derivatives are not widely reported, related structures incorporating a thiazole (B1198619) or thiazine ring have been evaluated.

For example, a series of quinazolinone-thiazole hybrids were synthesized and tested for their in vitro cytotoxic effects on three human cancer cell lines: MCF-7 (breast), HT-29 (colon), and PC-3 (prostate). researchgate.net The study found that certain derivatives exhibited significant cytotoxic activity. One compound, in particular, showed the best cytotoxicity on the HT-29 cell line, while another was most active against the MCF7 cell line. researchgate.net These findings indicate that hybrid molecules containing the thiazole/thiazine moiety can serve as a basis for designing new anticancer agents.

Anti-inflammatory and Analgesic Properties in In Vitro Models

Derivatives of thiazine have been reported to possess anti-inflammatory and analgesic activities. actascientific.comnih.govamazonaws.com In vitro models are commonly used to screen for these properties. One prevalent method is the bovine serum albumin (BSA) anti-denaturation assay, which assesses a compound's ability to prevent protein denaturation, a key factor in the inflammatory process. mdpi.com

A study on thiazoline-2-thione derivatives found that one compound displayed notable inhibitory potential against BSA denaturation, with an IC50 value of 21.9 µg/mL, which was more effective than the standard drug Aspirin (IC50 of 22 µg/mL). mdpi.com Another derivative showed an IC50 of 31.7 µg/mL. mdpi.com Other research has noted that certain 1,3-thiazinones demonstrated significant in vitro anti-inflammatory activity in membrane stabilization and haemolytic tests. nih.gov Furthermore, derivatives of 2-arylimino-5,6-dihydro-4H-1,3-thiazine have been reported to possess profound analgesic properties. actascientific.com

Other Reported In Vitro Biological Activities of Related Thiazine Structures

The versatile 1,3-thiazine scaffold has been associated with a variety of other biological activities in in vitro studies beyond those previously mentioned.

Neurological Activity : Ring-fused 1,3-thiazin-2-amines have been investigated as potential treatments for neurological disorders, such as Alzheimer's disease. mdpi.com This interest stems from their potent in vitro inhibitory activity against beta-secretase proteins (BACE1 and BACE2), which are involved in the production of amyloid-beta plaques. mdpi.com

Cannabinoid Receptor Agonism : Certain derivatives of 2-arylimino-5,6-dihydro-4H-1,3-thiazine act as agonists for cannabinoid receptors CB1 and CB2, which is linked to their analgesic activity. nih.gov

Nitric Oxide Synthase (NOS) Inhibition : A series of 2-N-acylamino-5,6-dihydro-4H-1,3-thiazines demonstrated excellent NOS inhibiting activity in in vitro models. actascientific.com This mechanism is relevant to various physiological processes, including blood pressure regulation.

Anticonvulsant Activity : Thiazine derivatives have also been synthesized and tested on animal models, where they have been shown to be effective anticonvulsants. nih.gov

These varied activities underscore the chemical and pharmacological diversity of the 1,3-thiazine class, making it a valuable heterocyclic system for continued drug discovery and development.

Radical Scavenging Activity Assessment

Certain derivatives of 1,3-thiazine have demonstrated notable antioxidant properties in vitro. The assessment of radical scavenging activity is a common method to determine the potential of a compound to mitigate oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method for this purpose, where the compound's ability to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically.

While specific data for this compound is not extensively detailed in the available literature, studies on structurally related thiazole and thiazine derivatives provide insight into the antioxidant potential of this class of compounds. For instance, research on various (Z)-5-benzylidene-2-(arylamino)thiazol-4(5H)-one analogs showed that their efficacy in scavenging DPPH radicals is highly dependent on the substitution pattern on the benzylidene ring. mdpi.com Compounds featuring hydroxyl groups, particularly in ortho and para positions (3,4-dihydroxy or 2,4-dihydroxy), exhibited the strongest scavenging activities. mdpi.com This suggests that the presence and position of hydrogen-donating groups are critical for the antioxidant capacity of these heterocyclic systems.

One study highlighted that 4-hydroxy-N′-(benzylidene)-2H-benzo(e)(1,2) thiazine-3-carbohydrazide 1,1-dioxides possess radical scavenging activities, which are enhanced with increased lipophilicity. nih.govactascientific.com

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs | DPPH Radical Scavenging | Compound with a 3,4-dihydroxyl group showed 77% scavenging activity. Compound with a 2,4-dihydroxyl group showed 51% scavenging activity. | mdpi.com |

| 4-hydroxy-N′-(benzylidene)-2H-benzo(e)(1,2) thiazine-3-carbohydrazide 1,1-dioxides | Not Specified | Possess radical scavenging activities. Activity increases with lipophilicity. | nih.gov |

| Thiazolidinone derivatives of 1,3-thiazole | DPPH Radical Scavenging | Compound 4 (a 1,3,4-thiadiazole (B1197879) derivative) showed 33.98% scavenging. Compound 2 (a 1,3-thiazole derivative) showed 18.73% scavenging. | nih.gov |

Anticonvulsant Activity in Biochemical Assays

The anticonvulsant potential of 1,3-thiazine derivatives has been noted, although much of the screening is conducted through in vivo models like the maximal electroshock (MES) test. ijpsr.com However, in vitro biochemical assays provide crucial insights into the underlying molecular mechanisms.

Research into 2-amino-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one derivatives has identified them as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. lookchem.com These compounds were found to inhibit kainate-induced neurotoxicity in rat hippocampal cultures. Since excessive activation of AMPA receptors by glutamate (B1630785) contributes to excitotoxicity and seizure propagation, antagonism of these receptors is a key mechanism for anticonvulsant action. The inhibitory activity of these derivatives against kainate-induced neurotoxicity serves as a relevant in vitro biochemical marker for their potential anticonvulsant effects. lookchem.com

Specific Enzyme/Receptor Inhibitory Activity (e.g., Beta-secretase)

A significant area of research for 2-amino-1,3-thiazine derivatives has been their activity as inhibitors of beta-secretase 1 (BACE1). BACE1 is a primary therapeutic target in Alzheimer's disease, as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.

Numerous studies and patent filings from pharmaceutical research have described the development of potent BACE1 inhibitors based on a fused aminodihydro-1,3-thiazine scaffold. sci-hub.sedntb.gov.ua These compounds are designed to fit into the active site of the BACE1 enzyme, blocking its proteolytic activity on the amyloid precursor protein (APP). The structural modifications on the thiazine ring and its substituents are critical for achieving high potency and selectivity. For example, the development of fluorinated methyl tetrahydrofuran (B95107) (THF)-fused and pyrrolidine-fused aminodihydrothiazine derivatives has been reported to yield potent BACE1 inhibitors. sci-hub.se The bicyclic nature of these thiazine derivatives appears to be a key structural feature for effective binding to the BACE1 active site. nih.gov

| Compound Class | Target Enzyme/Receptor | Activity | Reference |

|---|---|---|---|

| Fused Aminodihydro-1,3-Thiazine Derivatives | Beta-secretase 1 (BACE1) | Potent Inhibitors | sci-hub.sedntb.gov.ua |

| 2-amino-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one Derivatives | AMPA Receptor | Antagonists; Inhibit kainate-induced neurotoxicity | lookchem.com |

| 2-N-Acylamino-5,6-dihydro-4H-1,3-thiazine Derivatives | Inducible Nitric Oxide Synthase (iNOS) | Inhibitors (in vitro radiometric assay) | saudijournals.com |

| 2-arylimino-5,6-dihydro-4H-1,3-thiazine Derivatives | Cannabinoid Receptors (CB1 and CB2) | Agonists | nih.gov |

Role in Biochemical Pathway Modulation (e.g., Respiratory and Photosynthetic Electron Transfer)

The modulation of fundamental biochemical pathways, such as cellular respiration, represents another facet of the bioactivity of thiazine-related compounds. While information on 1,3-thiazine derivatives is limited in this specific context, a study on a structurally related 1,4-benzothiazine derivative, 7-(2-aminoethyl)-3,4-dihydro-5-hydroxy-2H-1,4-benzothiazine-3-carboxylic acid (DHBT-1), has demonstrated a significant impact on the mitochondrial electron transport chain. nih.gov

In this study, brain mitochondria were found to catalyze the oxidation of DHBT-1 into reactive o-quinone imine intermediates. nih.gov These electrophilic metabolites were shown to cause time-dependent, irreversible inhibition of NADH-coenzyme Q1 (CoQ1) reductase, also known as Complex I of the respiratory chain. The proposed mechanism involves the covalent binding of these reactive intermediates to essential sulfhydryl residues within Complex I, thereby disrupting the flow of electrons and inhibiting mitochondrial respiration. nih.gov This activity was blocked by the presence of glutathione, which scavenged the reactive intermediates. nih.gov This finding highlights a potential mechanism by which certain thiazine derivatives could modulate cellular energy metabolism through direct interaction with components of the mitochondrial respiratory pathway.

Proposed Molecular Mechanisms of Action (In Vitro)

Based on the observed in vitro activities, several molecular mechanisms of action can be proposed for this compound derivatives. These mechanisms are centered on the specific molecular targets that these compounds interact with.

Identification of Putative Molecular Targets (Enzymes, Receptors)

The diverse biological effects of 2-amino-1,3-thiazine derivatives stem from their ability to interact with multiple molecular targets:

Beta-secretase 1 (BACE1): This is a well-established target. The thiazine scaffold is integral to inhibitors that block the enzyme's active site, preventing the cleavage of APP. nih.govsci-hub.se

Ionotropic Glutamate Receptors (AMPA type): Derivatives have been shown to act as antagonists at these receptors, which explains their neuroprotective effects against excitotoxicity. lookchem.com

Nitric Oxide Synthase (NOS): Certain acylamino derivatives can inhibit iNOS, indicating an interaction with this enzyme involved in inflammatory and signaling pathways. saudijournals.com

G-Protein Coupled Receptors (Cannabinoid Receptors): Some derivatives act as agonists for CB1 and CB2 receptors, suggesting a role in cannabinoid signaling pathways. nih.gov

Mitochondrial Complex I: Reactive metabolites of a related benzothiazine have been shown to covalently modify and inhibit this crucial enzyme complex in the electron transport chain. nih.gov

Modulation of Cellular and Biochemical Pathways

The interaction of 2-amino-1,3-thiazine derivatives with their molecular targets leads to the modulation of several key cellular and biochemical pathways:

Amyloidogenic Pathway: By directly inhibiting BACE1, these compounds are potent modulators of the amyloidogenic pathway. This inhibition reduces the generation of Aβ peptides, the primary component of amyloid plaques in Alzheimer's disease.

Glutamatergic Neurotransmission: Through the antagonism of AMPA receptors, these derivatives can dampen excitatory synaptic transmission. This mechanism is crucial for preventing neuronal damage caused by excessive glutamate release (excitotoxicity), a process implicated in epilepsy and ischemic brain injury. lookchem.com

Inflammatory Signaling: The inhibition of iNOS by certain derivatives curtails the production of nitric oxide, a key mediator in inflammatory processes. This suggests a role in modulating cellular responses to inflammatory stimuli. saudijournals.com

Mitochondrial Respiration and Energy Metabolism: The irreversible inhibition of Complex I by reactive thiazine metabolites directly impairs the mitochondrial electron transport chain. This disrupts the primary pathway for ATP synthesis and can lead to a state of cellular energy depletion and oxidative stress. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Information not available in the reviewed scientific literature.

Structure Activity Relationship Sar Studies and Rational Ligand Design for 4,6,6 Trimethyl 6h 1,3 Thiazin 2 Amine Analogs

Impact of Substituent Variations on In Vitro Biological Efficacy

The biological activity of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine analogs can be significantly modulated by the introduction of various substituents at different positions of the thiazine (B8601807) ring. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

Influence of Electronic Properties of Substituents

The electronic nature of substituents on the 1,3-thiazine core, particularly on aryl rings that may be incorporated at the C4 position, plays a crucial role in determining biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can impact the electron density of the heterocyclic system and its ability to form key interactions, such as hydrogen bonds or pi-stacking, with a target receptor.

For instance, in a series of 6-[4-substitutephenyl]-4-phenyl-6H-1,3-thiazine-2-amines, the introduction of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) at the para-position of the phenyl ring at C6 was found to enhance antimicrobial activity. researchgate.net This suggests that increased electron density in this region of the molecule may be favorable for its interaction with the microbial target. Conversely, the presence of electron-withdrawing groups, such as a chloro group on a phenyl ring, has also been associated with increased antibacterial activity in other 1,3-thiazine series. nih.gov This highlights that the optimal electronic properties are target-dependent and require empirical investigation for each class of biological activity.

Table 1: Effect of Electronic Properties of Substituents on Antimicrobial Activity of 1,3-Thiazine Analogs Note: This table is a representative example based on general findings in the literature for 1,3-thiazine derivatives and may not be specific to this compound analogs due to a lack of specific public data.

| Analog Series | Substituent (R) | Electronic Effect | Observed Activity Trend | Reference |

|---|---|---|---|---|

| 6-Aryl-4-phenyl-6H-1,3-thiazin-2-amines | -OCH3, -OH | Electron-donating | Enhanced antimicrobial activity | researchgate.net |

| Generic 4-Aryl-1,3-thiazines | -Cl | Electron-withdrawing | Increased antibacterial activity | nih.gov |

Positional Isomerism and Activity Modulation

The position of substituents on the 1,3-thiazine scaffold or on any appended aryl rings can dramatically alter biological activity. Isomeric compounds with the same substituents but at different positions can exhibit vastly different potencies and selectivities.

In studies of spiro-derivatives of 1,3-thiazine, the inhibitory activity was shown to be dependent on the position of the substituents. saudijournals.com While specific data for this compound is limited, research on related heterocyclic systems consistently demonstrates the importance of positional isomerism. For instance, in a series of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, the nature of the substituent on the aryl ring and its position significantly impacted the antileukemic activity. nih.govnih.gov

Rational Design Principles for Novel Thiazine Derivatives Based on SAR Insights

The collective SAR data provides a foundation for the rational design of new this compound analogs with improved therapeutic profiles. Key principles derived from these studies include:

Scaffold Hopping and Bioisosteric Replacement: The 1,3-thiazine core can be considered a privileged scaffold. Rational design can involve replacing parts of the molecule with bioisosteres to improve properties like metabolic stability or target affinity. For example, replacing a phenyl ring with a bioisosteric heterocycle could modulate activity and pharmacokinetic properties.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be employed. Docking studies can predict the binding mode of this compound analogs within the active site of the target. This allows for the design of new derivatives with substituents that can form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, leading to enhanced potency.

Fragment-Based Drug Design (FBDD): Small molecular fragments that bind to the target can be identified and then grown or linked together to create more potent ligands. The 2-amino-1,3-thiazine moiety itself can be considered a starting fragment for building novel inhibitors.

Introduction of Functional Groups to Optimize Pharmacokinetics: Rational design also involves the incorporation of functional groups that can improve the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, leading to better drug-like characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,3-thiazine derivatives, 2D and 3D-QSAR models have been developed to predict their bioactivity and guide the design of new analogs.

In a study on 1,3-thiazine derivatives as inhibitors of influenza neuraminidase, 2D-QSAR models were successfully built using genetic function approximation (GFA). nih.gov The models identified key molecular descriptors, such as ATS7s (a 2D autocorrelation descriptor), SpMax5_Bhv (a molecular shape descriptor), nHBint6 (a descriptor related to hydrogen bonding), and TDB9m (a 3D-MoRSE descriptor), that correlated with the inhibitory activity. nih.gov These findings suggest that both topological and 3D structural features are important for the anti-influenza activity of these compounds.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide further insights by generating 3D contour maps that visualize the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. Such models can be invaluable for predicting the activity of yet-to-be-synthesized analogs of this compound.

Table 2: Key Descriptors in a QSAR Model for Anti-Influenza Activity of 1,3-Thiazine Derivatives Source: Adapted from a computational modeling study on 1,3-thiazine derivatives. nih.gov

| Descriptor | Type | Significance in the Model |

|---|---|---|

| ATS7s | 2D Autocorrelation | Relates to the distribution of atomic properties |

| SpMax5_Bhv | Molecular Shape | Describes the spatial arrangement of atoms |

| nHBint6 | Hydrogen Bonding | Quantifies potential hydrogen bond interactions |

| TDB9m | 3D-MoRSE | Encodes 3D structural information |

Investigation of Synergistic Effects in Combinatorial Approaches

The combination of a this compound analog with other therapeutic agents can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. This approach can be beneficial in overcoming drug resistance, reducing required doses, and enhancing therapeutic efficacy.

While specific studies on the synergistic effects of this compound are not widely reported, research on structurally related heterocyclic compounds provides a strong rationale for such investigations. For example, studies on 1,3,4-thiadiazole (B1197879) derivatives have demonstrated synergistic antifungal effects when combined with amphotericin B. nih.gov The proposed mechanism involves the thiadiazole derivative disrupting the fungal cell wall, thereby facilitating the entry of amphotericin B. nih.gov

Investigating the combinatorial effects of this compound analogs with known antimicrobial or anticancer drugs could unveil novel therapeutic strategies. High-throughput screening of compound libraries in combination with established drugs could identify promising synergistic pairs for further development.

Advanced Research Applications and Future Perspectives of 4,6,6 Trimethyl 6h 1,3 Thiazin 2 Amine in Chemical Biology

Development of Chemical Probes for Elucidating Biological Processes

While direct research on 4,6,6-trimethyl-6H-1,3-thiazin-2-amine as a chemical probe is not extensively documented, the inherent properties of the 1,3-thiazine scaffold suggest its potential utility in this area. Thiazine (B8601807) derivatives have been identified as useful chemical tools in biochemical research, particularly in studies involving electron transfer processes where free radicals are generated. actascientific.com Chemical probes are essential for visualizing and interrogating biological systems, and molecules can be tagged with reporter groups like fluorophores or affinity tags to track their interactions. nih.gov

The synthesis of alkyne-tagged derivatives, for instance, allows for "click-chemistry" to be used for the visualization, isolation, and characterization of cellular targets. nih.gov Given the reactive nature of the thiazinamine moiety, derivatives of this compound could potentially be functionalized to create probes for identifying novel protein targets or for imaging specific cellular events. The N-C-S linkage within the thiazine ring provides a unique electronic and structural environment that could be exploited for the development of selective probes. actascientific.com

Exploration in Agrochemical Research for Pest Management (e.g., Insecticidal Properties)

The 1,3-thiazine framework is a recognized pharmacophore in the development of agrochemicals. pharmacophorejournal.com Various derivatives have demonstrated notable insecticidal, fungicidal, and herbicidal properties. nih.govpharmacophorejournal.comderpharmachemica.com This suggests a promising avenue for the investigation of this compound in pest management strategies.

One notable example from the broader class is Tetrahydro-2-(nitromethylene)-2H-1,3-thiazine, which has been reported to possess strong insecticidal properties. actascientific.com The biological activity of these compounds is often linked to their ability to interfere with vital physiological processes in pests. Research into novel thiazine derivatives has shown efficacy against various agricultural pests, such as the cotton leafworm (Spodoptera littoralis). nih.gov The structural features of this compound, including the trimethyl substitution, could influence its lipophilicity and interaction with target sites in insects, making it a candidate for further screening and optimization.

| Thiazine Derivative Class | Target Pest Example | Observed Activity | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazine-Benzenesulfonamides | Spodoptera littoralis | Insect Growth Regulator (IGR) activity, with LC50 values as low as 6.42 mg/L for active compounds. | nih.gov |

| Tetrahydro-2-(nitromethylene)-2H-1,3-thiazine | General Insects | Reported to possess strong insecticidal properties. | actascientific.com |

| General 1,3-Thiazine Derivatives | Various agricultural pests | Broad insecticidal and fungicidal properties have been reported for the class. | nih.govpharmacophorejournal.com |

Application in Coordination Chemistry as Multidentate Ligands

Heterocyclic compounds containing both sulfur and nitrogen atoms are of significant interest in coordination chemistry due to their ability to act as versatile ligands. nih.gov The 1,3-thiazine structure, present in this compound, contains both of these heteroatoms, making it an excellent candidate for a multidentate ligand. actascientific.com These atoms can donate their lone pairs of electrons to form stable coordination complexes with various metal ions.

The formation of such metal complexes can lead to novel frameworks with unique structural, electronic, and potentially biological properties. nih.gov The resulting coordination compounds can be explored for applications in catalysis, materials science, and even as therapeutic agents where the metal ion or the complex itself exhibits bioactivity. The specific substitutions on the thiazine ring, such as the trimethyl and amine groups in this compound, can modulate the ligand's steric and electronic properties, thereby influencing the geometry and stability of the resulting metal complexes.

Strategic Positioning as Lead Compounds in Early-Stage Drug Discovery Pipelines

The 1,3-thiazine scaffold is considered a "lead molecule" by medicinal chemists for designing potent, bioactive agents. nih.govijpsr.com Thiazine derivatives have been shown to possess a remarkably broad spectrum of pharmacological activities. rsc.org This positions compounds like this compound as attractive starting points for drug discovery programs.

The diverse biological activities reported for this class of compounds include:

Antimicrobial and Antifungal: Activity against various strains of bacteria and fungi. researchgate.netontosight.aijapsonline.com

Antitumor: Potential applications in cancer therapy. nih.govpharmacophorejournal.com

Anti-inflammatory and Analgesic: Efficacy in models of inflammation and pain. actascientific.comsaudijournals.com

Antiviral: Activity against viruses such as Herpes simplex virus type 1. saudijournals.com

Anticonvulsant and Neuroprotective: Potential for treating central nervous system disorders. actascientific.comresearchgate.net

This wide range of activities underscores the versatility of the thiazine core and its potential for generating lead compounds for various therapeutic targets. researchgate.net The process of drug discovery involves identifying such lead compounds and then optimizing their structure to enhance efficacy and reduce toxicity. actascientific.com

| Pharmacological Activity | Key Findings for 1,3-Thiazine Derivatives | Reference |

|---|---|---|

| Antimicrobial | The 1,3-thiazine moiety is a key part of cephalosporin (B10832234) antibiotics; various derivatives show activity against Gram-positive and Gram-negative bacteria. | nih.gov |

| Anti-inflammatory | Derivatives have shown remarkable activity in carrageenan-induced edema tests. | saudijournals.com |

| Anticancer | Some derivatives have been evaluated against colon carcinoma cell lines (HCT-116) with promising results. | researchgate.net |

| Anticonvulsant | Derivatives tested using the pentylenetetrazole-induced seizures test showed good anticonvulsant activity. | saudijournals.com |

| Antiviral | Compounds tested against Herpes simplex virus type 1 (HSV-1) showed notable activity. | saudijournals.com |

Future Research Directions for Addressing Antimicrobial Resistance Through Thiazine Modification

The rise of antimicrobial resistance (AMR) is a critical global health challenge, necessitating the urgent development of new antibiotics. actascientific.comnih.gov Thiazine derivatives represent a promising class of compounds in this endeavor. researchgate.net The core structure of 1,3-thiazines is found in β-lactam antibiotics, indicating their inherent potential as antibacterial agents. nih.gov

Future research will likely focus on the rational design and synthesis of novel this compound analogues to overcome existing resistance mechanisms. Strategies may include:

Structural Modification: Introducing various substituents onto the thiazine ring to enhance antimicrobial potency and broaden the spectrum of activity. For example, the introduction of electron-donating groups like hydroxyl and methoxy (B1213986) has been shown to enhance the antimicrobial activity of certain thiazinamines. actascientific.com

Hybrid Molecule Synthesis: Combining the thiazine scaffold with other known antimicrobial pharmacophores to create hybrid molecules with dual modes of action, potentially reducing the likelihood of resistance development.

Target Identification: Investigating the specific molecular targets and mechanisms of action of new thiazine derivatives to better understand how they inhibit microbial growth and how resistance might emerge.

By systematically modifying the this compound structure, researchers aim to develop next-generation antibiotics capable of combating multidrug-resistant pathogens. nih.gov

Q & A

Basic: What synthetic methodologies are reported for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, and how can reaction parameters be optimized?

Answer:

A solvent-free cyclocondensation approach is commonly employed for thiazin-2-amine derivatives. For example, thiourea reacts with substituted ketones (e.g., 3-chloro-1-phenyl-1-butanone) in ethanol under reflux (75°C, 8 hours), followed by acid-base workup and column chromatography for purification . To optimize yields:

- Temperature control : Maintain reflux conditions to avoid byproduct formation.

- Catalysis : Explore acid/base catalysts (e.g., citric acid or NaHCO₃) to accelerate cyclization.

- Substituent tuning : Replace phenyl groups with methyl groups at positions 4 and 6 to achieve the target structure, adjusting stoichiometry to manage steric hindrance.

Basic: Which spectroscopic and chromatographic techniques are suitable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify methyl groups (δ ~1.4–1.6 ppm for CH₃) and amine protons (δ ~4.9–5.5 ppm). Thiazine ring carbons appear at δ 120–160 ppm .

- IR spectroscopy : Confirm NH₂ stretches (~3445 cm⁻¹) and C=S/C-N vibrations (~1550–1631 cm⁻¹) .

- HPLC/GC-MS : Assess purity (>97%) using C18 columns (acetonitrile/water mobile phase) or electron ionization MS for fragmentation patterns.

Advanced: How do the 4,6,6-trimethyl substituents influence steric and electronic properties in reactivity studies?

Answer:

The trimethyl groups induce steric hindrance, reducing nucleophilic attack at the thiazine ring. Computational studies (e.g., DFT) reveal:

- Electron density : Methyl groups donate electrons via hyperconjugation, stabilizing the amine moiety.

- Steric maps : Molecular docking simulations show hindered access to enzymatic active sites compared to non-methylated analogs .

Methodology : Compare reaction rates of methylated vs. non-methylated derivatives in nucleophilic substitution or oxidation assays .